molecular formula C6H15NO2 B1654370 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol CAS No. 2230802-49-8

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol

Cat. No. B1654370
CAS RN: 2230802-49-8
M. Wt: 133.19
InChI Key: QJUVYGVZTWATAG-UHFFFAOYSA-N
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Description

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol, also known as AMMO, is a chiral building block that has gained significant attention in the research community due to its versatile applications in organic synthesis, drug development, and material science. AMMO is a white crystalline solid with a molecular weight of 149.19 g/mol and a melting point of 112-116°C.

Mechanism of Action

The mechanism of action of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol is not well understood. However, it is believed that 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol acts as a chiral auxiliary by controlling the stereochemistry of the reaction. 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol can also act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol. However, studies have shown that 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol can be metabolized to formaldehyde and methanol, which can have toxic effects on the body.

Advantages and Limitations for Lab Experiments

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has several advantages as a chiral building block. It is easy to synthesize and has a high degree of enantioselectivity. Additionally, 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol can be used in a wide range of reactions. However, the limitations of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol include its toxicity and the limited information available on its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol. One area of research is the development of new synthetic methods for 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol. Another area of research is the exploration of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol's potential as a chiral auxiliary in asymmetric catalysis. Additionally, more studies are needed to understand the biochemical and physiological effects of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol. Finally, the development of new applications for 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol in material science and drug development is an area of growing interest.

Scientific Research Applications

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has been widely used in the synthesis of chiral pharmaceuticals, agrochemicals, and natural products. It has also been used as a chiral auxiliary in asymmetric synthesis. For example, 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has been used as a starting material for the synthesis of the antitumor drug paclitaxel. Additionally, 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has been used as a building block for the synthesis of the antimalarial drug artemisinin. Furthermore, 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

2-(aminomethyl)-3-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVYGVZTWATAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241040
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2230802-49-8
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230802-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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